REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[C:11]([C:16]#N)=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1.[CH3:18][N:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH:20]1[Mg]Cl.[OH2:27]>O1CCCC1>[ClH:1].[CH3:18][N:19]1[CH2:24][CH2:23][CH:22]([C:16]([C:11]2[C:10]([CH2:9][CH2:8][C:4]3[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=3)=[CH:15][CH:14]=[CH:13][N:12]=2)=[O:27])[CH2:21][CH2:20]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CCC=1C(=NC=CC1)C#N
|
Name
|
N-methyl-piperidyl magnesium chloride
|
Quantity
|
395 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC1)[Mg]Cl
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at about 25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 45° C.-50° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is maintained at 40° C. to 50° C. for about another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched to pH below 2 with 2N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The bulk of the tetrahydrofuran is removed by distillation
|
Type
|
ADDITION
|
Details
|
the resulting solution is adjusted to pH 3.5 by the addition of aqueous sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° to 5° C.
|
Type
|
FILTRATION
|
Details
|
the crystalline hydrochloride salt product is filtered off
|
Type
|
WASH
|
Details
|
washed with ice cold water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 60° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CN1CCC(CC1)C(=O)C1=NC=CC=C1CCC1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |